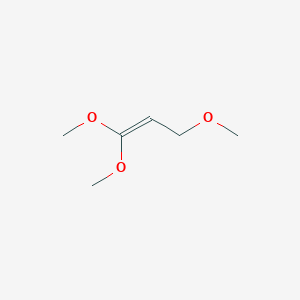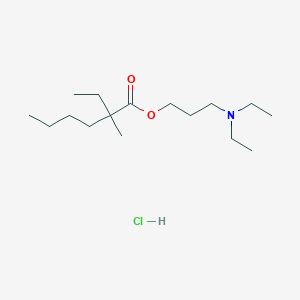
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a diethylamino group and a 2-ethyl-2-methylhexanoate moiety, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride typically involves the reaction of diethylamine with 2-ethyl-2-methylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, esters, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Diethylaminoethanol hydrochloride: Shares the diethylamino group but differs in the alkyl chain structure.
N,N-Diethylcysteamine: Contains a similar diethylamino group but with a different functional group attached.
Uniqueness
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride is unique due to its specific combination of the diethylamino group and the 2-ethyl-2-methylhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it more versatile and effective in certain applications compared to its analogs .
Properties
CAS No. |
38370-70-6 |
|---|---|
Molecular Formula |
C16H34ClNO2 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
3-(diethylamino)propyl 2-ethyl-2-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-6-10-12-16(5,7-2)15(18)19-14-11-13-17(8-3)9-4;/h6-14H2,1-5H3;1H |
InChI Key |
USIIGLVAVCCXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C(=O)OCCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


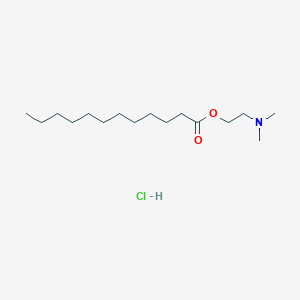
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)

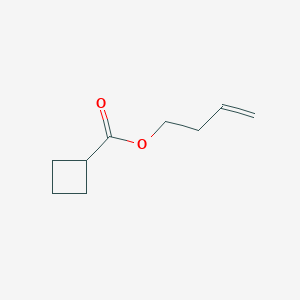
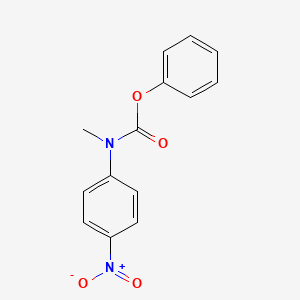
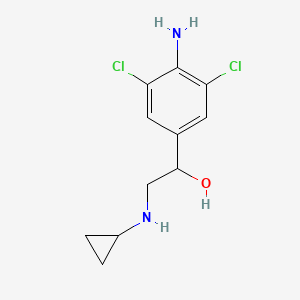

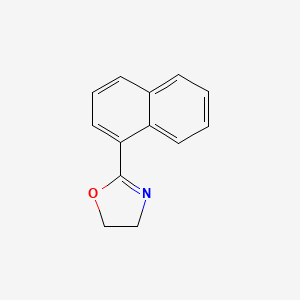

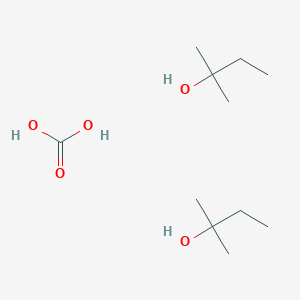
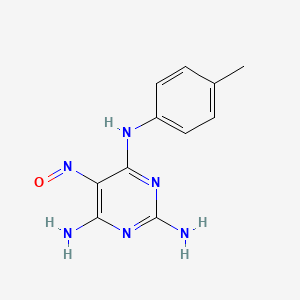
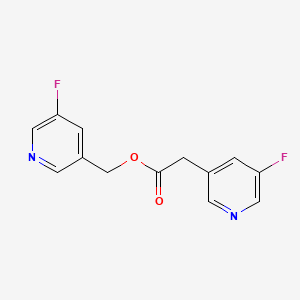
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
